N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
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Overview
Description
N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinazoline core, a bromobenzoyl group, and an amide linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction using 4-bromobenzoyl chloride and a suitable base such as triethylamine.
Amide Bond Formation: The final step involves the coupling of the bromobenzoyl intermediate with a propylamine derivative to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-bromobenzoyl)(methyl)amino]propyl}-4-oxo-1,4-dihydro-2-quinazolinecarboxamide
- 2-amino-3-(4-bromobenzoyl)benzoic acid
Uniqueness
N-{3-[(4-bromobenzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide stands out due to its specific structural features, such as the presence of both a quinazoline core and a bromobenzoyl group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
1119415-27-8 |
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Molecular Formula |
C19H17BrN4O3 |
Molecular Weight |
429.3g/mol |
IUPAC Name |
N-[3-[(4-bromobenzoyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C19H17BrN4O3/c20-13-8-6-12(7-9-13)17(25)21-10-3-11-22-19(27)16-23-15-5-2-1-4-14(15)18(26)24-16/h1-2,4-9H,3,10-11H2,(H,21,25)(H,22,27)(H,23,24,26) |
InChI Key |
LTXDKMORDWPPQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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